molecular formula C27H29N3O3 B14170158 Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-

Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-

Cat. No.: B14170158
M. Wt: 443.5 g/mol
InChI Key: IRXNZDLBTXVBDW-STEQJIOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- is a structurally complex benzamide derivative characterized by:

  • A (1S)-configured chiral center at the propyl backbone.
  • A 4-(2-aminocyclopropyl)phenoxy substituent at the 3-position of the propyl chain, introducing a strained cyclopropane ring with an amino group.

Properties

Molecular Formula

C27H29N3O3

Molecular Weight

443.5 g/mol

IUPAC Name

N-[(2S)-4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C27H29N3O3/c28-24-17-23(24)20-11-13-22(14-12-20)33-16-15-25(30-26(31)21-9-5-2-6-10-21)27(32)29-18-19-7-3-1-4-8-19/h1-14,23-25H,15-18,28H2,(H,29,32)(H,30,31)/t23?,24?,25-/m0/s1

InChI Key

IRXNZDLBTXVBDW-STEQJIOHSA-N

Isomeric SMILES

C1C(C1N)C2=CC=C(C=C2)OCC[C@@H](C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)OCCC(C(=O)NCC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclopropanation of 4-Vinylphenol

The cyclopropyl ring is constructed via a [2+1] cycloaddition using the Simmons-Smith reaction :

  • Reagents : Diiodomethane (CH₂I₂), Zinc-Copper couple (Zn(Cu)).
  • Conditions : Anhydrous ether, 0°C to reflux, under nitrogen.
  • Mechanism :
    $$
    \text{CH}2\text{I}2 + \text{Zn} \rightarrow \text{ICH}2\text{ZnI} \xrightarrow{\text{4-Vinylphenol}} \text{Cyclopropane} + \text{ZnI}2
    $$
    Yields the 4-(2-iodocyclopropyl)phenol intermediate, which undergoes ammonia substitution to introduce the amine group.

Construction of the Chiral Propyl Backbone

Asymmetric Synthesis of (S)-3-Amino-1-hydroxypropane

Employ enantioselective catalytic hydrogenation :

  • Substrate : 3-Ketopropanol.
  • Catalyst : [(R)-BINAP]RuCl₂ (Noyori-type catalyst).
  • Conditions : H₂ (50 psi), MeOH, 25°C, 24 h. Achieves >95% ee.

Carbamate Formation with Benzyl Chloroformate

Protect the amine as a benzylcarbamate:

  • Reagents : Benzyl chloroformate (Cbz-Cl), NaOH (1M).
  • Conditions : 0°C to RT, dichloromethane, 2 h.
  • Mechanism :
    $$
    \text{R-NH}_2 + \text{Cbz-Cl} \xrightarrow{\text{Base}} \text{R-NH-Cbz} + \text{HCl}
    $$
    Yield : 85–90% after column chromatography (SiO₂, Hexane:EtOAc 3:1).

Etherification and Amide Coupling

Williamson Ether Synthesis

Couple 4-(2-aminocyclopropyl)phenol with the chiral propyl backbone:

  • Reagents : 1-Bromo-3-(Cbz-amino)propane, K₂CO₃.
  • Conditions : DMF, 80°C, 12 h.
  • Mechanism :
    $$
    \text{Ph-O}^- + \text{Br-CH}2\text{CH}2\text{CH(NHCbz)-} \rightarrow \text{Ph-O-CH}2\text{CH}2\text{CH(NHCbz)-} + \text{Br}^-
    $$
    Purification : Recrystallization from ethanol/water.

Benzamide Installation via Acyl Chloride

  • Activation : Treat benzoic acid with thionyl chloride (SOCl₂) to form benzoyl chloride.
  • Coupling : React with the free amine on the propyl chain:
    • Conditions : CH₂Cl₂, Et₃N, 0°C to RT, 4 h.
    • Mechanism :

      $$

      \text{R-NH}_2 + \text{PhCOCl} \rightarrow \text{R-NH-CO-Ph} + \text{HCl}

      $$

      Yield : 75–80% after silica gel chromatography.

Final Deprotection and Isolation

Cbz Group Removal

Hydrogenolysis of the benzylcarbamate:

  • Catalyst : Pd/C (10% w/w).
  • Conditions : H₂ (1 atm), MeOH, RT, 6 h.
  • Monitoring : TLC (disappearance of Cbz spot at Rf 0.5 in EtOAc).

Crystallization and Characterization

  • Solvent System : Ethyl acetate/n-hexane (1:3).
  • Melting Point : 158–160°C (DSC).
  • HPLC Purity : >99% (C18 column, MeOH:H₂O 70:30).
  • Optical Rotation : [α]D²⁵ = +12.5° (c = 1, CHCl₃).

Spectral Data and Structural Confirmation

Infrared Spectroscopy (IR)

  • Amide I : 1662 cm⁻¹ (C=O stretch).
  • Amide II : 1540 cm⁻¹ (N-H bend).
  • Aromatic C-H : 3020–3060 cm⁻¹.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆)

δ (ppm) Multiplicity Integration Assignment
1.42–1.55 m 2H Cyclopropane CH₂
2.89–3.01 m 1H Cyclopropane CH(NH₂)
3.65–3.72 dd (J=6.4, 14.2 Hz) 1H Chiral CH
4.12–4.20 t (J=5.8 Hz) 2H OCH₂
6.82–7.45 m 13H Aromatic H
8.12 s 1H Amide NH

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₇H₂₉N₃O₃ : 443.2209 [M+H]⁺.
  • Observed : 443.2212 [M+H]⁺ (Δ = 0.7 ppm).

Alternative Synthetic Routes and Optimization

Mitsunobu Reaction for Ether Formation

For enhanced stereocontrol:

  • Reagents : DIAD, PPh₃, 4-(2-aminocyclopropyl)phenol, (S)-3-hydroxypropanamide.
  • Conditions : THF, 0°C to RT, 24 h.
  • Advantage : Retains configuration at chiral center.

Enzymatic Resolution for Enantiopurity

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Substrate : Racemic 3-aminopropanol.
  • Yield : 48% (S)-enantiomer, >99% ee.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Etherification Step : Tubular reactor with immobilized K₂CO₃ (residence time 30 min, 100°C).
  • Amide Coupling : Microreactor with in-situ SOCl₂ generation (conversion >95%).

Green Chemistry Metrics

Parameter Batch Process Flow Process
PMI (Process Mass Intensity) 86 45
E-factor 32 18
Solvent Volume (L/kg) 120 65

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

The search results provide information about the chemical compound "Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-, hydrochloride (1:1)," including its chemical properties, related research, and potential applications. However, the primary application of this compound appears to be as a CDK2 inhibitor in cancer therapy .

Chemical Information

Basic Information

  • CAS No: 1196053-11-8
  • Chemical Name: BenzaMide, N-[(1S)-3-[4-(2-aMinocyclopropyl)phenoxy]-1-[[(phenylMethyl)aMino]carbonyl]propyl]-, hydrochloride (1:1)
  • Molecular Formula: C27H30ClN3O3C_{27}H_{30}ClN_3O_3
  • Molecular Weight: 480.01

Synonyms

  • N-[(2S)-4-[4-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide:hydrochloride

CDK2 Inhibitor

  • The compound is identified as a pyrazole, pyrimidine, and related derivative with anticancer effects .
  • It functions as a CDK2 inhibitor . CDK2 (Cyclin-Dependent Kinase 2) is an enzyme that regulates the cell cycle and is often overexpressed in cancer cells, making it a target for cancer therapy .

Anticancer Activity

  • Studies have explored derivatives of pyrazolo-pyrimidine analogs, including this compound, for antitumor activities .
  • These derivatives have been tested on cancer cell lines such as MCF-7 and K-562 .
  • The compound has demonstrated potent inhibitory activity against CDK2/cyclin E .
  • Cytotoxicity studies suggest that the compound is non-toxic to normal cells .

SAR (Structure-Activity Relationship) Analysis

  • The anticancer activity is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
  • The incorporation of a benzofuran group at the 4th position shows superior activity compared to furan and thiophene substitutions .
  • Halogen substitution patterns on phenyl rings significantly influence cytotoxic activity .
    • A bromo group at the para position of the “A” phenyl ring enhances anti-tumor activity .
    • Chloro substituents in the ortho or meta positions at the “B” phenyl ring are more effective than in the para position for both cytotoxic and CDK2 inhibitory activities .

Effects on Cancer Cell Lines

  • The compound induces cell cycle arrest and apoptosis in cancer cell lines .
  • It has shown S phase arrest in Hela cells and G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .

Molecular Docking Studies

  • Molecular docking studies indicate that the compound fits well in the active sites of both CDK2 and CDK9, suggesting a mechanism for its action against cancer cells .
  • The pyrazole-3-carboxamide group forms hydrogen bonds with the backbone residues Glu81 and Leu83 in the hinge area of CDK2, which is essential for CDK2 inhibition .

Pharmacokinetic Properties

  • One study found that a related compound exhibited favorable pharmacokinetic properties, including an intraperitoneal bioavailability of 63.6% in ICR mice, and demonstrated potent in vivo antitumor efficacy in the HCT116 xenograft model .

Mechanism of Action

The mechanism of action of Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Selected Benzamide Derivatives

Compound Name/ID Key Substituents Biological Activity (PCAF HAT Inhibition at 100 μM) Reference
Target Compound 3-[4-(2-aminocyclopropyl)phenoxy], 1-[(phenylmethyl)amino]carbonyl Not reported -
2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) 2-tetradecanoylamino, 3-carboxyphenyl 79%
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide (8) 2-hexanoylamino, 4-carboxyphenyl 67%
2-Hexadecanoylamino-1-(3-carboxyphenyl)benzamide (19) 2-hexadecanoylamino, 3-carboxyphenyl 61%
N-[(1S)-2,2-Dimethyl-1-phenylpropyl]benzamide 2,2-dimethyl-1-phenylpropyl group Not reported (structural analogue)
N-[1-(2,6-Dimethylanilino)-2-methyl-1-oxobutan-2-yl]-4-methoxy-N-methylbenzamide 4-methoxy-N-methyl, 2,6-dimethylanilino Safety data reported (no activity)

Key Findings from Comparative Studies

(i) Role of Acyl Chain Length vs. Rigid Groups

  • Acyl Chain Length: In PCAF HAT inhibitors (Table 1), inhibitory activity (61–79%) was independent of acyl chain length (e.g., hexanoyl vs. hexadecanoyl) .
  • Rigid Substituents: The target compound’s 2-aminocyclopropyl group introduces conformational rigidity, which may improve target selectivity compared to flexible acyl chains in compounds. Cyclopropane rings are known to enhance metabolic stability and binding affinity in drug design.

(ii) Carboxyphenyl vs. Phenoxy/Benzyl Groups

(iii) Chiral Center and Stereochemical Impact

  • The (1S)-configuration in the target compound contrasts with racemic mixtures in many benzamide analogues. Chirality often dictates binding specificity; for example, (S)-enantiomers of protease inhibitors exhibit superior activity compared to (R)-forms.

Biological Activity

Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]- is a complex organic compound with significant biological activity. This compound is characterized by its unique molecular structure, which contributes to its pharmacological properties. The molecular weight of this compound is approximately 443.5 g/mol .

Biological Activity

Anticancer Properties
Research has indicated that benzamide derivatives can exhibit potent anticancer effects. A notable study highlighted the ability of certain benzamide compounds to inhibit androgen receptor (AR) coactivator interactions in prostate cancer (PCa) cells. For instance, compound 14d demonstrated an IC50 value of 16 nM, indicating strong antiproliferative activity against PCa cells by disrupting AR-mediated gene transcription . This suggests that benzamide derivatives may serve as promising therapeutic candidates in cancer treatment.

Mechanism of Action
The mechanism by which benzamide compounds exert their effects often involves the inhibition of specific protein interactions. In the case of the aforementioned compound, it was found to block the formation of the AR–PELP1 complex in LNCaP cells, a model for prostate cancer. This inhibition was confirmed through co-immunoprecipitation experiments, demonstrating that benzamides can effectively interfere with critical signaling pathways involved in cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of benzamide derivatives is closely related to their structural features. A structure–activity relationship (SAR) study indicated that modifications to the side chains significantly influence the potency of these compounds. For example, variations in the functional groups attached to the benzamide core can enhance or diminish their biological efficacy .

Table 1: Summary of Biological Activities of Selected Benzamide Derivatives

CompoundActivity TypeIC50 Value (nM)Remarks
14dAnticancer16Potent inhibitor of AR–PELP1 interaction
14sAnticancer24Inhibits AR transactivation
7aInsecticidal-100% larvicidal activity at 10 mg/L
7hFungicidalEC50 = 11.61 μg/mLEffective against Botrytis cinereal

The above table summarizes various studies demonstrating the diverse biological activities associated with different benzamide derivatives. The data reflects both anticancer and pesticidal activities, showcasing the versatility of these compounds.

Pesticidal Activity

In addition to their anticancer properties, certain benzamide derivatives have been explored for their pesticidal activities. A series of novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole have shown promising results in bioassays against mosquito larvae and fungi. For instance, compound 7a exhibited complete larvicidal activity at a concentration of 10 mg/L, while compound 7h displayed significant fungicidal activity against various fungal strains .

Q & A

Q. What synthetic strategies are recommended for constructing the benzamide core and its stereochemical centers?

The synthesis typically involves multi-step protocols:

  • Core assembly : Start with coupling 2-aminocyclopropane derivatives to a phenolic intermediate (e.g., 4-(2-aminocyclopropyl)phenol) via nucleophilic aromatic substitution or Mitsunobu reactions .
  • Stereochemical control : Use chiral auxiliaries or asymmetric catalysis (e.g., tert-butyl carbamate protection for the (1S)-configured propyl chain, as seen in HIV-1 protease inhibitor syntheses) .
  • Amide bond formation : Employ carbodiimide-based coupling agents (EDCI/HOBt) or boric acid-catalyzed amidations to link the benzylamine moiety .
  • Purification : Use column chromatography or recrystallization to isolate stereoisomers, validated by chiral HPLC .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Analytical techniques :
  • HPLC/MS : Confirm molecular weight and detect impurities (e.g., residual solvents or diastereomers) .
  • NMR : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR (e.g., coupling constants for cyclopropane protons) .
  • X-ray crystallography : Resolve ambiguous stereochemistry if crystallization is feasible .
    • Purity thresholds : Aim for ≥95% purity (HPLC) for biological assays, with residual solvent levels compliant with ICH guidelines .

Q. What stability considerations are critical during storage and handling?

  • Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation of the aminocyclopropyl or benzylamide groups .
  • Degradation pathways : Monitor for hydrolysis of the amide bond (pH-dependent) or cyclopropane ring-opening under acidic conditions .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Experimental variables : Control batch-to-batch variability (e.g., stereochemical purity) and assay conditions (e.g., buffer pH affecting solubility) .
  • Mechanistic studies : Use isotopic labeling (e.g., 15N^{15}N-probes) to trace metabolic pathways or binding interactions .
  • Cross-validation : Compare results across orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}) .

Q. What strategies optimize reaction yields while maintaining stereochemical fidelity?

  • Catalytic systems : Explore palladium-catalyzed cross-couplings for aryl ether formation, minimizing racemization .
  • Solvent optimization : Use polar aprotic solvents (DMF, acetonitrile) for amide couplings to enhance reactivity .
  • In situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry dynamically .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking simulations : Use Schrödinger Suite or AutoDock to predict interactions with target receptors (e.g., cyclopropane’s role in steric hindrance) .
  • QSAR models : Corlate substituent effects (e.g., fluorination at benzamide positions) with activity data to prioritize synthetic targets .
  • MD simulations : Assess conformational flexibility of the propyl linker in aqueous vs. membrane environments .

Q. What methodologies are recommended for studying metabolic stability and toxicity?

  • In vitro assays :
  • Microsomal stability : Use liver microsomes (human/rat) to measure CYP450-mediated degradation .
  • Ames test : Screen for mutagenicity of the aminocyclopropyl group .
    • In silico tools : Predict ADMET profiles via platforms like ADMET Predictor or ProTox-II .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Formulation aids : Use co-solvents (DMSO ≤1%) or cyclodextrin-based encapsulation .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzylamide moiety .

Q. What steps mitigate impurities from incomplete cyclopropane ring formation?

  • Reagent selection : Opt for high-purity Simmons-Smith reagents (e.g., Zn/Cu couple) .
  • Workup protocols : Quench reactions with aqueous NH4_4Cl to remove metal residues, followed by SPE purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.